6-bromo-7-methoxy-8aH-isoquinolin-1-one
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Overview
Description
6-bromo-7-methoxy-1,2-dihydroisoquinolin-1-one is a chemical compound with the molecular formula C10H8BrNO2 and a molecular weight of 254.08 g/mol It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-7-methoxy-1,2-dihydroisoquinolin-1-one typically involves the bromination of 7-methoxy-1,2-dihydroisoquinolin-1-one. One common method includes the use of bromine in an organic solvent under controlled conditions to achieve selective bromination at the 6-position . The reaction is usually carried out at room temperature to avoid over-bromination and to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for 6-bromo-7-methoxy-1,2-dihydroisoquinolin-1-one are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-bromo-7-methoxy-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation can produce quinoline derivatives.
Scientific Research Applications
6-bromo-7-methoxy-1,2-dihydroisoquinolin-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmacologically active compounds, particularly those targeting neurological and inflammatory pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand the structure-activity relationships of isoquinoline derivatives and their biological effects.
Mechanism of Action
The mechanism of action of 6-bromo-7-methoxy-1,2-dihydroisoquinolin-1-one is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromine and methoxy groups may play a role in enhancing the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
7-methoxy-1,2-dihydroisoquinolin-1-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
6-chloro-7-methoxy-1,2-dihydroisoquinolin-1-one: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and reactivity.
6-bromo-1,2-dihydroisoquinolin-1-one: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.
Uniqueness
6-bromo-7-methoxy-1,2-dihydroisoquinolin-1-one is unique due to the presence of both bromine and methoxy groups, which can enhance its chemical reactivity and potential biological activity. These functional groups can also influence the compound’s solubility, stability, and overall pharmacokinetic properties.
Properties
Molecular Formula |
C10H8BrNO2 |
---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
6-bromo-7-methoxy-8aH-isoquinolin-1-one |
InChI |
InChI=1S/C10H8BrNO2/c1-14-9-5-7-6(4-8(9)11)2-3-12-10(7)13/h2-5,7H,1H3 |
InChI Key |
SLLSVPNJMUZWDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2C(=CC=NC2=O)C=C1Br |
Origin of Product |
United States |
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